

Protocol for the Characterization of N-tetradecyl-pSar25 Lipid Nanoparticles

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Compound of Interest

Compound Name: **N-tetradecyl-pSar25**

Cat. No.: **B15552485**

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Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA vaccines and gene therapies. A critical component of LNP formulation is the surface-coating polymer, which influences stability, circulation time, and cellular uptake. While polyethylene glycol (PEG) has been the standard, concerns over immunogenicity have spurred the development of alternatives. Polysarcosine (pSar), a biodegradable and non-immunogenic polypeptoid, has shown significant promise. This document provides detailed protocols for the characterization of LNPs formulated with **N-tetradecyl-pSar25**, a specific polysarcosine-lipid conjugate.

These application notes and protocols are intended to guide researchers in the comprehensive evaluation of **N-tetradecyl-pSar25** LNPs, ensuring robust and reproducible characterization for preclinical development.

Data Presentation: Physicochemical Properties

The following tables summarize typical quantitative data for **N-tetradecyl-pSar25** LNPs formulated with different ionizable lipids.

Table 1: Physicochemical Characterization of **N-tetradecyl-pSar25** LNPs with ALC-0315 Ionizable Lipid

Parameter	Value
Size (Hydrodynamic Diameter, nm)	~200
Polydispersity Index (PDI)	< 0.2
Zeta Potential (mV)	Slightly Negative
mRNA Encapsulation Efficiency (%)	> 80%

Table 2: Physicochemical Characterization of **N-tetradecyl-pSar25** LNPs with SM-102 Ionizable Lipid

Parameter	Value
Size (Hydrodynamic Diameter, nm)	~150 - 200
Polydispersity Index (PDI)	< 0.2
Zeta Potential (mV)	Slightly Positive
mRNA Encapsulation Efficiency (%)	> 80%

Experimental Protocols

LNP Formulation using Microfluidics

This protocol describes the formulation of **N-tetradecyl-pSar25** LNPs using a microfluidic mixing device.

Materials:

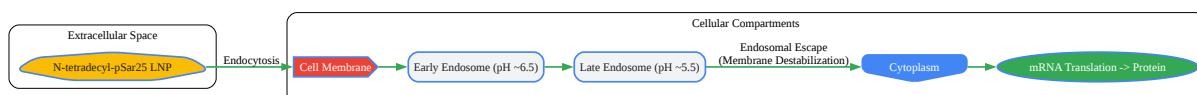
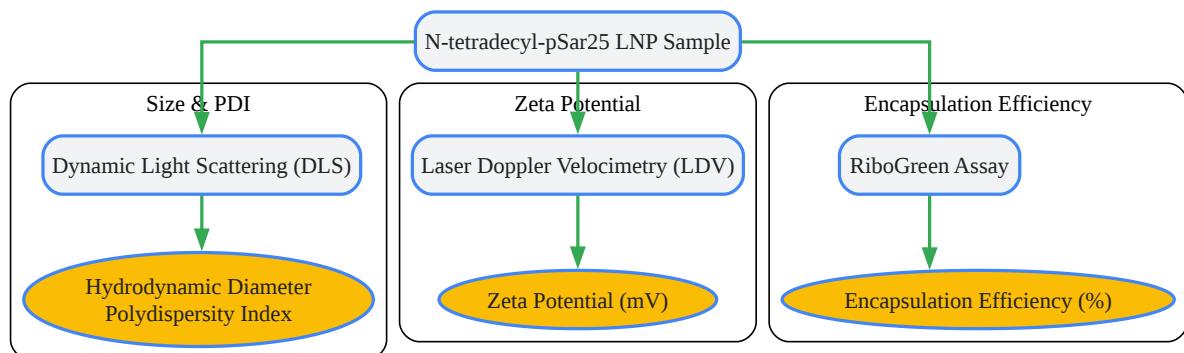
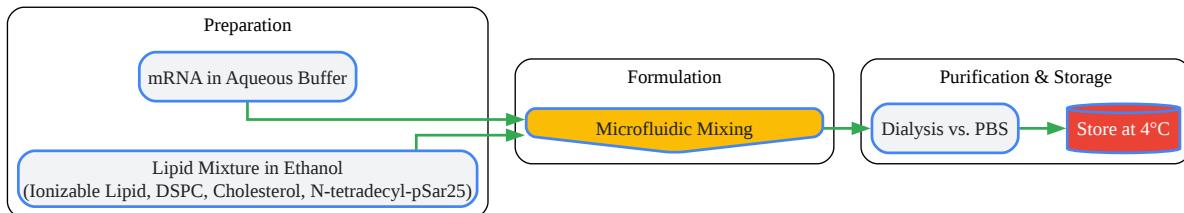
- Ionizable lipid (e.g., ALC-0315 or SM-102) dissolved in ethanol
- DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) dissolved in ethanol
- Cholesterol dissolved in ethanol
- **N-tetradecyl-pSar25** dissolved in ethanol

- mRNA cargo dissolved in an aqueous buffer (e.g., 50 mM sodium acetate, pH 4.5)
- Microfluidic mixing system (e.g., NanoAssemblr)
- Dialysis cassette (e.g., 20 kDa MWCO)
- Phosphate-buffered saline (PBS), pH 7.4

Molar Ratios: A common molar ratio for the lipid components is: Ionizable Lipid : DSPC : Cholesterol : **N-tetradecyl-pSar25** of 50 : 10 : 38.5 : 1.5.[[1](#)]

Procedure:

- Prepare the lipid mixture in ethanol by combining the ionizable lipid, DSPC, cholesterol, and **N-tetradecyl-pSar25** at the desired molar ratio.
- Prepare the aqueous phase by dissolving the mRNA in the appropriate buffer.
- Set up the microfluidic system according to the manufacturer's instructions.
- Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
- Set the total flow rate (e.g., 10 mL/min) and the flow rate ratio (e.g., 3:1 aqueous to organic).
- Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.
- Collect the resulting LNP solution.
- Dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated mRNA.
- Store the purified LNPs at 4°C until further use.



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References

- 1. researchgate.net [researchgate.net]
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